![molecular formula C8H12N2O B1529825 1-Amino-2-(pyridin-2-yl)propan-2-ol CAS No. 145412-86-8](/img/structure/B1529825.png)
1-Amino-2-(pyridin-2-yl)propan-2-ol
Overview
Description
“1-Amino-2-(pyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H12N2O .
Molecular Structure Analysis
The molecular structure of “1-Amino-2-(pyridin-2-yl)propan-2-ol” consists of a pyridine ring attached to a propanol group with an amino group . Further structural analysis would require more specific data or experimental results.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-2-(pyridin-2-yl)propan-2-ol” are not well-documented. It’s known that it’s a solid compound , but more specific properties like melting point, boiling point, and density are not available .Scientific Research Applications
Medicinal Chemistry
1-Amino-2-(pyridin-2-yl)propan-2-ol: serves as a building block in the synthesis of pyrimidine derivatives, which have shown promising anti-fibrotic activities . These compounds can inhibit the expression of collagen and hydroxyproline, suggesting potential as novel anti-fibrotic drugs.
Materials Science
This compound is utilized in the development of new materials with specific chemical properties. For instance, it can act as a ligand in metal complexes used as corrosion inhibitors, displaying high efficiency at low concentrations .
Environmental Science
In environmental applications, derivatives of 1-Amino-2-(pyridin-2-yl)propan-2-ol have been studied for their role as antibacterial agents, offering a potential approach to manage bacterial contamination in various environments .
Biochemistry
The compound’s derivatives are explored for their biochemical significance, particularly in the synthesis of heterocyclic compounds that exhibit a range of biological activities, including antimicrobial and antitumor effects .
Pharmacology
In pharmacological research, 1-Amino-2-(pyridin-2-yl)propan-2-ol is a precursor in the synthesis of compounds with diverse pharmaceutical activities. Its derivatives have been evaluated for their therapeutic potential, especially in treating fibrosis .
Chemical Engineering
The compound is significant in chemical engineering, where it’s used in the synthesis of complex molecules. It’s involved in processes like dehydration and thiocarbonyl transfer, which are crucial in creating specialized chemicals for various applications .
properties
IUPAC Name |
1-amino-2-pyridin-2-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11,6-9)7-4-2-3-5-10-7/h2-5,11H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGNGFJFDXDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(pyridin-2-yl)propan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.